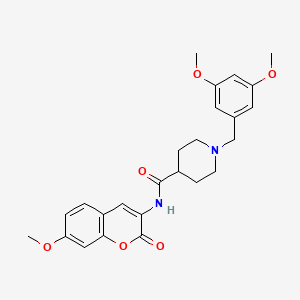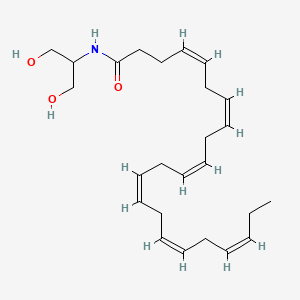
Deruxtecan analog 2 (monoTFA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deruxtecan analog 2 (monoTFA) is synthesized by conjugating the DX-8951 derivative with an antibody-drug conjugate linker . The synthesis involves multiple steps, including the preparation of the DX-8951 derivative and its subsequent conjugation with the linker under controlled conditions .
Industrial Production Methods
The industrial production of Deruxtecan analog 2 (monoTFA) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The compound is typically produced in a solid form and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Deruxtecan analog 2 (monoTFA) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions can occur, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The conditions vary depending on the desired reaction and the specific functional groups being targeted .
Major Products
Applications De Recherche Scientifique
Deruxtecan analog 2 (monoTFA) has a wide range of scientific research applications, including:
Mécanisme D'action
Deruxtecan analog 2 (monoTFA) exerts its effects by targeting specific molecular pathways. The compound binds to its target through the antibody-drug conjugate linker, allowing the DX-8951 derivative to exert its cytotoxic effects . The molecular targets and pathways involved include the inhibition of topoisomerase I, leading to DNA damage and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deruxtecan: The parent compound, consisting of the same DX-8951 derivative but with different linkers.
Trastuzumab Deruxtecan: A similar compound used in the treatment of HER2-positive cancers.
Datopotamab Deruxtecan: Another antibody-drug conjugate with similar properties but targeting different molecular pathways.
Uniqueness
Deruxtecan analog 2 (monoTFA) is unique due to its specific linker and the resulting properties of the conjugate. This uniqueness allows for distinct applications in scientific research and potential therapeutic uses .
Propriétés
Formule moléculaire |
C31H31F4N5O9 |
|---|---|
Poids moléculaire |
693.6 g/mol |
Nom IUPAC |
2-amino-N-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methyl]acetamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H30FN5O7.C2HF3O2/c1-3-29(40)17-6-21-26-15(9-35(21)27(38)16(17)10-42-28(29)39)25-19(33-23(37)11-41-12-32-22(36)8-31)5-4-14-13(2)18(30)7-20(34-26)24(14)25;3-2(4,5)1(6)7/h6-7,19,40H,3-5,8-12,31H2,1-2H3,(H,32,36)(H,33,37);(H,6,7)/t19-,29-;/m0./s1 |
Clé InChI |
DXZHUKXYWJZGIG-XUEJMOKYSA-N |
SMILES isomérique |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CN)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Chlorophenyl)methyl]-5,6,7,8-tetradeuterio-2-(1-methylazepan-4-yl)phthalazin-1-one;hydrochloride](/img/structure/B12372607.png)






![4-[4-[bis(fluoranyl)methoxy]phenyl]-3-cyclopropyl-6-(2-methylindazol-5-yl)-2~{H}-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B12372632.png)


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)
